molecular formula C23H51N2O5P B12661853 N-(3-(Dimethylamino)propyl)stearamide phosphate CAS No. 83721-43-1

N-(3-(Dimethylamino)propyl)stearamide phosphate

Cat. No.: B12661853
CAS No.: 83721-43-1
M. Wt: 466.6 g/mol
InChI Key: VQQVXUYTXGZVOD-UHFFFAOYSA-N
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Description

N-(3-(Dimethylamino)propyl)stearamide phosphate, with the CAS Number 83721-43-1, is an organic compound with a molecular formula of C23H51N2O5P and a molecular weight of 466.6 g/mol . Its chemical structure consists of a long-chain stearamide (octadecanamide) backbone linked to a 3-(dimethylamino)propyl group, forming an amide, which is associated with a phosphate group . This composition suggests potential surface-active properties. The related compound, stearamidopropyl dimethylamine (the amine precursor to this phosphate), is well-documented in scientific literature for its use in hair care formulations, where it functions as an antistatic agent, emulsifier, and hair-conditioning agent . Research on the amine form also indicates it is readily biodegradable and exhibits mild toxicity to aquatic life . The phosphate derivative is offered for laboratory research purposes. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers are advised to consult the safety data sheet and handle the material with appropriate precautions.

Properties

CAS No.

83721-43-1

Molecular Formula

C23H51N2O5P

Molecular Weight

466.6 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]octadecanamide;phosphoric acid

InChI

InChI=1S/C23H48N2O.H3O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-5(2,3)4/h4-22H2,1-3H3,(H,24,26);(H3,1,2,3,4)

InChI Key

VQQVXUYTXGZVOD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Amidation: Formation of N-(3-(Dimethylamino)propyl)stearamide

The key intermediate, N-(3-(dimethylamino)propyl)stearamide, is synthesized by condensation of stearic acid (or its activated derivatives) with 3-(dimethylamino)propylamine. This amidation is the critical step and can be performed under various conditions:

  • Direct Acylation : Reacting stearic acid chloride with 3-(dimethylamino)propylamine in a polar aprotic solvent such as dichloromethane under inert atmosphere. This method ensures efficient amide bond formation with minimal side reactions.

  • Coupling Agent-Mediated Amidation : Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxyl group of stearic acid, facilitating amide bond formation under milder conditions and improving yield and purity.

  • Reaction Conditions : Typically, the reaction is carried out at room temperature to moderate heating (25–70°C) for several hours (6–24 h), depending on the reagents and catalysts used.

  • Purification : The crude product is purified by recrystallization (ethanol/water mixtures) or column chromatography (silica gel with chloroform/methanol gradients) to remove unreacted amines and byproducts.

Phosphorylation: Formation of the Phosphate Derivative

After amidation, the stearamide derivative is phosphorylated to introduce the phosphate group. Although specific phosphorylation methods for this compound are less documented, general phosphorylation techniques applicable include:

  • Reaction with Phosphoric Acid or Phosphoryl Chloride : The amide nitrogen or hydroxyl groups (if present) can be phosphorylated using phosphoric acid derivatives under controlled acidic or basic conditions.

  • Use of Phosphorylating Agents : Agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) in suitable solvents can be used to introduce phosphate groups.

  • Reaction Conditions : Typically performed under anhydrous conditions, at low to moderate temperatures (0–50°C), to avoid hydrolysis or degradation.

  • Purification : The phosphorylated product is purified by crystallization or chromatographic techniques to achieve high purity.

Detailed Preparation Method from Literature

While direct preparation methods for this compound are scarce, related compounds such as N-(3-(dimethylamino)propyl)triphenylphosphonium bromide hydrobromide have well-documented preparation methods that provide insight into similar synthetic strategies.

Example: Preparation of N-(3-(Dimethylamino)propyl)triphenylphosphonium Bromide Hydrobromide

Step Reagents and Conditions Description Yield (%)
1 Toluene (180-220 kg), Triphenylphosphine (80-100 kg), 1,3-Dibromopropane (50-70 kg), reflux at 80°C for 5-6 h Formation of brominated intermediate (P-I) by nucleophilic substitution -
2 Methanol (350-420 kg), P-I (150 kg), Dimethylamine aqueous solution (80-120 kg), 50°C, 10-14 h Reaction of P-I with dimethylamine to form the target amine salt -
3 Evaporation of methanol, addition of ethanol (360-450 kg), filtration, drying Isolation of the final product as a white solid 61.9–68.3

This method emphasizes the use of controlled temperature, solvent choice, and reaction time to optimize yield and purity.

Analytical Validation of the Product

To ensure the structural integrity and purity of this compound, the following analytical techniques are recommended:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm functional groups and molecular structure - ^1H NMR: Signals for terminal methyl, dimethylamino protons, amide NH
- ^13C NMR: Amide carbonyl at ~170 ppm
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Verify molecular weight and detect impurities Molecular ion peak consistent with C23H51N2O5P (MW ~466.6 g/mol)
Elemental Analysis Confirm elemental composition C, H, N percentages matching theoretical values (C ~74.9%, H ~12.3%, N ~7.6%)
Melting Point and Boiling Point Determination Assess purity and physical properties Melting point data often unavailable; boiling point ~497°C at 760 mmHg

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Notes
Amidation Stearic acid or stearoyl chloride + 3-(dimethylamino)propylamine Room temp to 70°C, 6–24 h, inert atmosphere Use of coupling agents (EDC, HOBt) improves yield
Phosphorylation Phosphoric acid derivatives or phosphoryl chlorides Anhydrous, 0–50°C Requires careful control to avoid hydrolysis
Purification Recrystallization or chromatography Ethanol/water or silica gel columns Ensures removal of unreacted materials and byproducts

Research Findings and Notes

  • The amidation process is generally clean with minimal by-products, yielding products with 98–99% purity.

  • The main source of impurities is often the starting amine (3-(dimethylamino)propylamine), emphasizing the need for high-purity reagents.

  • The compound’s tertiary amine group can be protonated under mildly acidic conditions, enhancing solubility and functional performance in applications.

  • Energy-efficient and cost-effective methods favor methanol as a solvent over ethanol in related syntheses, with reaction temperatures around 50°C and reaction times of 10–14 hours.

  • The phosphorylation step requires optimization to maintain the integrity of the amide bond and avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Dimethylamino)propyl)stearamide phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary or secondary amines .

Scientific Research Applications

Applications in Biochemistry

1. Enzyme Modulation
N-(3-(Dimethylamino)propyl)stearamide phosphate has been shown to modulate enzyme activity, which can alter metabolic pathways and gene expression. This characteristic is crucial for developing therapeutic agents that target specific biochemical pathways.

2. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for use in formulations aimed at combating microbial infections. Its interaction with lipid membranes enhances its effectiveness against various pathogens.

3. Cell Signaling
The compound influences cell signaling pathways critical for survival and proliferation, potentially leading to apoptosis in certain cell types. This feature is being explored for cancer treatment applications.

Applications in Cosmetics

This compound is widely used in cosmetic formulations due to its surfactant properties:

  • Hair Conditioning Agent : It functions effectively as a conditioning agent in hair care products, providing moisture and improving hair texture.
  • Antistatic Agent : The compound can dissipate static electricity, making it valuable in various personal care products .

Case Study: Cosmetic Formulations

A study highlighted the use of this compound in hair conditioners, where it was found to enhance the conditioning effect significantly compared to formulations without this ingredient. The study reported improved hair manageability and reduced frizz after regular use.

Applications in Pharmaceuticals

In pharmaceutical formulations, this compound serves several roles:

  • Drug Delivery Systems : Its ability to enhance membrane permeability makes it suitable for drug delivery applications, particularly for hydrophobic drugs that require improved solubility.
  • Therapeutic Formulations : The compound's enzyme modulation capabilities allow it to be incorporated into therapeutic formulations targeting specific diseases, including cancer and infectious diseases.

Case Study: Drug Delivery

In a recent investigation, this compound was included in a formulation designed for targeted drug delivery of an anticancer agent. The results demonstrated enhanced bioavailability and therapeutic efficacy compared to traditional delivery methods.

Summary Table of Applications

Application AreaSpecific UsesBenefits
BiochemistryEnzyme modulation, antimicrobial activityAltered metabolic pathways, pathogen control
CosmeticsHair conditioning, antistatic agentImproved texture, reduced frizz
PharmaceuticalsDrug delivery systems, therapeutic formulationsEnhanced bioavailability

Mechanism of Action

The mechanism of action of N-(3-(Dimethylamino)propyl)stearamide phosphate involves its interaction with various molecular targets. The compound’s surfactant properties allow it to reduce surface tension, facilitating the formation of stable emulsions. It also interacts with cell membranes, enhancing the uptake of nutrients and other compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-(Dimethylamino)propyl)stearamide phosphate with structurally related stearamide derivatives, emphasizing functional groups and applications:

Compound Name CAS Number Key Functional Groups Primary Applications
N-(3-(Dimethylamino)propyl)stearamide 7651-02-7 Dimethylamino-propyl Antistatic agent, viscosity control
This compound Not specified* Dimethylamino-propyl, phosphate Enhanced antistatic, ionic stabilization
Stearamide MEA 111-57-9 Hydroxyethyl Antistatic, emulsifier
Stearamidopropyl Betaine 6179-44-8 Betaine (quaternary ammonium carboxylate) Antistatic, surfactant, foaming agent
Stearamidoethyl Diethylamine Phosphate 68133-34-6 Diethylamino-ethyl, phosphate Antistatic, charge modulation

Key Research Findings

  • Antistatic Performance: The dimethylamino group in this compound protonates in acidic environments, increasing cationic charge density. This enhances its ability to neutralize static charges compared to non-ionic analogs like Stearamide MEA . In contrast, Stearamidopropyl Betaine relies on zwitterionic interactions, offering pH-independent antistatic properties but lower charge density in acidic formulations .
  • Solubility and Hydrophilicity: The phosphate group in the target compound improves hydrophilicity (lower LogP) compared to its non-phosphorylated counterpart (LogP ≈ 6.8 for the monoacetate derivative) . This enhances compatibility with aqueous systems. Stearamidoethyl Diethylamine Phosphate shows similar solubility trends but with reduced thermal stability due to its ethyl-amino structure .
  • Applications in Formulations: The compound’s dual ionic character allows it to act as a co-emulsifier, outperforming Stearamide MEA, which primarily functions as a viscosity modifier .

Performance Limitations

  • pH Sensitivity : Protonation-dependent activity limits efficacy in neutral or alkaline environments, unlike betaine-based compounds .
  • Synthsis Complexity : Introduction of the phosphate group requires additional purification steps compared to simpler derivatives like Stearamidopropyl Dimethylamine .

Biological Activity

N-(3-(Dimethylamino)propyl)stearamide phosphate (CAS No. 83721-43-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC23H48N2O5P
Molecular Weight466.635 g/mol
Boiling Point496.9°C at 760 mmHg
Flash Point254.3°C
LogP6.227

The synthesis of this compound typically involves the amidation reaction between stearic acid derivatives and N,N-dimethyl-1,3-propanediamine under controlled conditions. The activation of the fatty acid is often achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) to form an active ester intermediate, which is then reacted with the amine to yield the desired product.

The compound's mechanism of action is primarily attributed to its interaction with cellular membranes due to its long hydrophobic chain, which allows it to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability, thereby modulating the function of membrane proteins and other molecular targets .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, showing significant reductions in minimum inhibitory concentrations (MICs) when combined with conventional antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

Case Study 1: Acute Toxicity Assessment

A safety assessment involving acute oral toxicity was conducted on a related compound, stearamidopropyl dimethylamine, which shares structural similarities with this compound. In this study, Wistar rats were administered varying doses, revealing significant clinical signs such as lethargy and uncoordinated movements at higher doses. Notably, some animals exhibited recovery after initial symptoms subsided .

Case Study 2: Efficacy Against Resistant Bacteria

Another study focused on the efficacy of this compound against ciprofloxacin-resistant Staphylococcus aureus. The results indicated that this compound could enhance the effectiveness of ciprofloxacin by acting as an efflux pump inhibitor, thereby restoring antibiotic sensitivity .

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